molecular formula C14H16O4 B12546104 Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate CAS No. 142944-07-8

Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate

Katalognummer: B12546104
CAS-Nummer: 142944-07-8
Molekulargewicht: 248.27 g/mol
InChI-Schlüssel: LZQLDCCTSSJIEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate is an organic compound with the molecular formula C14H16O4 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by dimethyl groups and a (3,5-dimethylphenyl)methylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate can be synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and other reduced compounds.

    Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Diethyl [(3,5-dimethylphenyl)amino]methylidene]propanedioate: Another derivative with an amino group, offering different reactivity and applications.

Uniqueness

Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate stands out due to its specific substitution pattern on the aromatic ring, which imparts unique chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.

Eigenschaften

CAS-Nummer

142944-07-8

Molekularformel

C14H16O4

Molekulargewicht

248.27 g/mol

IUPAC-Name

dimethyl 2-[(3,5-dimethylphenyl)methylidene]propanedioate

InChI

InChI=1S/C14H16O4/c1-9-5-10(2)7-11(6-9)8-12(13(15)17-3)14(16)18-4/h5-8H,1-4H3

InChI-Schlüssel

LZQLDCCTSSJIEF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)C=C(C(=O)OC)C(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.